Product packaging for cis-Stilbene oxide(Cat. No.:CAS No. 1689-71-0)

cis-Stilbene oxide

Cat. No.: B167934
CAS No.: 1689-71-0
M. Wt: 196.24 g/mol
InChI Key: ARCJQKUWGAZPFX-OKILXGFUSA-N
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Description

cis-Stilbene Oxide (CAS 1689-71-0) is a high-purity organic compound supplied for research use only. It is a pivotal reagent in synthetic organic chemistry and biochemical studies, primarily due to its structure as a meso epoxide. This characteristic makes it an excellent substrate for investigating asymmetric ring-opening reactions, a key step in the synthesis of enantiomerically pure molecules . Researchers utilize it with chiral catalysts, such as Jacobsen's Co(salen) complex or scandium-bipyridine systems, to achieve desymmetrization, producing chiral diols like hydrobenzoin with high enantiomeric excess . Furthermore, it serves as a classic model substrate for studying the mechanism of epoxide hydrolase enzymes, which are critical in xenobiotic metabolism . In methodological chemistry, this compound is employed in deoxygenation studies using low-valent titanium reagents, where its stereochemistry is often preserved, providing insight into reaction mechanisms . The compound is also integral in photochromism research, where its electrocyclic ring-opening at low temperatures generates colored carbonyl ylide intermediates . With a molecular formula of C14H12O and a molecular weight of 196.25 g/mol, this compound is an essential tool for chemists developing new catalytic asymmetric transformations, probing enzyme kinetics, and exploring advanced materials. Handle with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O B167934 cis-Stilbene oxide CAS No. 1689-71-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-2,3-diphenyloxirane
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InChI

InChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ARCJQKUWGAZPFX-OKILXGFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@H](O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White crystals; [Aldrich MSDS], Solid
Record name trans-Stilbene oxide
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CAS No.

1689-71-0, 1439-07-2
Record name cis-Stilbene oxide
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Record name cis-Stilbene oxide
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Record name STILBENE OXIDE, CIS-
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Synthetic Methodologies for Cis Stilbene Oxide and Its Stereocontrol

Classical Epoxidation Strategies for cis-Stilbene (B147466)

Classical methods for epoxidizing cis-Stilbene primarily involve peracid-mediated reactions and transition metal-catalyzed approaches.

Peracid-mediated epoxidation is a common and straightforward method for synthesizing cis-Stilbene oxide. This reaction typically employs peracids such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The mechanism is generally understood as an electrophilic oxygen transfer, where the peracid acts as both the oxygen donor and, in some cases, an acid catalyst.

The epoxidation of alkenes by peracids is believed to occur in a single, concerted step, meaning all bonding changes occur simultaneously. libretexts.orgucalgary.ca This concerted mechanism is crucial for stereochemical retention. For instance, when cis-Stilbene is treated with m-CPBA, the reaction proceeds with moderate stereochemical retention, yielding this compound. This syn-stereoselectivity ensures that the relative configuration of the substituents on the double bond of the alkene is preserved in the resulting epoxide. libretexts.orgucalgary.ca

However, while peracid epoxidations generally lead to syn-stereoselectivity, some studies indicate that competing side reactions or conditions can lead to a mixture of cis- and trans-stilbene (B89595) oxides, suggesting that the process might not always be perfectly stereospecific, or that isomerization can occur under certain conditions. wikipedia.org

Transition metal-catalyzed epoxidation offers a powerful route to this compound, allowing for fine-tuning of stereoselectivity through the careful selection of ligands and oxidants. These methods often involve metal complexes, such as those of manganese (Mn) or titanium (Ti), acting as catalysts.

For example, iron porphyrin complex-catalyzed epoxidations of cis- and trans-stilbenes by various terminal oxidants have shown that the ratios of cis- to trans-stilbene oxide products are significantly influenced by the ligating nature of the anionic ligands. nih.govacs.org High ratios of cis- to trans-stilbene oxides were observed with iron porphyrin catalysts containing ligating anionic ligands like chloride (Cl-) and acetate (B1210297) (OAc-). In contrast, low ratios were obtained with non-ligating or weakly ligating anionic ligands such as hexafluoroantimonate (SbF6-), trifluoromethanesulfonate (B1224126) (CF3SO3-), and perchlorate (B79767) (ClO4-). nih.govacs.org This suggests that different reactive species, such as high-valent iron(IV) oxo porphyrin cation radicals or oxidant-iron(III) porphyrin complexes, are involved depending on the anionic ligand. nih.gov

Similarly, in Mn(III)(salen)-catalyzed epoxidation of cis-Stilbene, the cis/trans ratios of stilbene (B7821643) oxides can range from 29:71 to 92:8, depending on both the oxygen source and the counterion of the catalyst. nih.gov This diastereoselectivity dependence on the oxygen source is attributed to a bifurcation step in the catalytic cycle, where concerted Lewis-acid-activated oxygen transfer competes with stepwise epoxidation by the Mn(V)(oxo) species. nih.gov The counterion effect is linked to the ligand-dependent reaction profiles and stereoselectivities of different spin states of the manganese species. nih.gov

The Sharpless epoxidation, a well-known asymmetric epoxidation method, utilizes titanium(IV) isopropoxide and a chiral tartrate ester (e.g., diethyl tartrate) in the presence of tert-butyl hydroperoxide (TBHP) as the oxidant. atamankimya.comatamanchemicals.com While primarily known for its application to allylic alcohols, the principles of ligand and oxidant effects on stereoselectivity are broadly applicable to transition metal-catalyzed epoxidations.

The following table summarizes some findings on transition metal-catalyzed epoxidation of stilbene:

Catalyst System (Metal, Ligand, Oxidant)SubstrateKey Stereochemical Outcome/ObservationReference
Fe(TPP)X (X = Cl-, OAc-), Iodosylbenzene (PhIO)cis-StilbeneHigh cis- to trans-stilbene oxide ratio nih.govacs.org
Fe(TPP)X (X = SbF6-, CF3SO3-, ClO4-), Iodosylbenzene (PhIO)cis-StilbeneLow cis- to trans-stilbene oxide ratio nih.govacs.org
Mn(III)(salen)X (X = Cl, PF6), Diverse Oxygen Donorscis-Stilbenecis/trans ratios from 29:71 to 92:8, dependent on oxidant and counterion nih.gov
Mn(salen)Cl, PhIOcis-Stilbenecis/trans ratio 29:71 acs.org
Mn(salen)Cl, C6F5IOcis-Stilbenecis/trans ratio 47:53 acs.org
Mn(salen)BF4, PhIOcis-StilbeneMore trans-stilbene oxide than this compound acs.org

Biocatalytic Approaches to this compound Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of epoxides, including this compound.

Enzymatic epoxidation, particularly through engineered epoxide hydrolases (EHs), represents a significant biocatalytic approach. Epoxide hydrolases are enzymes that typically catalyze the hydrolysis of epoxides to vicinal diols. However, engineered or specific epoxide hydrolases can also be utilized in the reverse reaction or for selective epoxidation.

For instance, enzymatic epoxidation by cytochrome P450 enzymes, such as CYP119, has been shown to retain the cis stereochemistry of the olefin, with this compound being the sole product from cis-Stilbene. This high stereospecificity is a hallmark of many biocatalytic reactions. Epoxide hydrolases themselves are known to interact with this compound as a substrate, converting it to diols. nih.gov Studies have characterized both membrane-bound and soluble epoxide hydrolase activities in human mononuclear cells, using this compound as a substrate. nih.gov Lymphocytes, in particular, account for most of the epoxide hydrolase activity towards this compound. nih.gov

The ability to engineer these enzymes allows for the tailoring of their substrate specificity and stereoselectivity, opening avenues for highly controlled synthesis of chiral epoxides.

Emerging and Advanced Epoxidation Techniques

Beyond classical and biocatalytic methods, novel techniques are being explored for epoxidation, offering new mechanistic insights and synthetic possibilities.

Plasma-assisted oxygen harvesting from carbon dioxide (CO₂) is an emerging technique for epoxidation, offering a greener approach by utilizing CO₂ as an oxygen source. In this method, atomic oxygen generated from CO₂ in a plasma environment can be used to epoxidize olefins. nih.govresearchgate.net

Studies involving the exposure of cis-Stilbene solutions to a helium (He) and CO₂ plasma have demonstrated the formation of both cis- and trans-stilbene oxides. nih.govresearchgate.net This observation indicates that the epoxidation process via plasma-assisted oxygen transfer is non-stereospecific, contrasting with the stereospecificity often seen in peracid-mediated or enzymatic methods. nih.gov The lack of stereospecificity is attributed to a non-concerted pathway for oxygen transfer, allowing for rotational freedom in the intermediate adduct. nih.gov The formation of both stereoisomers when trans-stilbene is exposed to plasma has been explained by the different reactivity of singlet atomic oxygen (O(1D)) and triplet atomic oxygen (O(3P)), both potentially present in the plasma. uantwerpen.be While O(1D) reaction is stereoselective, O(3P) epoxidizes trans-stilbene into both cis- and trans-stilbene oxide. uantwerpen.be This technique also simultaneously generates carbon monoxide (CO), an important chemical feedstock. nih.gov

Gold Nanocluster-Catalyzed Epoxidation and Stereochemical Outcomes

Gold catalysts, particularly atomically precise gold nanoclusters (Auₙ(SR)ₘ), have garnered significant attention in oxidation catalysis due to their unique electronic and structural properties, which can lead to "super catalysis" compared to conventional gold nanoparticles fishersci.cafishersci.nofishersci.at. The epoxidation of stilbene, a non-terminal alkene, is a challenging reaction, and gold nanoclusters have been explored for their ability to facilitate this transformation under mild conditions.

Oxidant and Reaction Conditions: For the epoxidation of stilbene using gold catalysts, a hydroperoxide such as tert-butyl hydroperoxide (TBHP) is typically required as the oxidant fishersci.cafishersci.nothegoodscentscompany.com. In the absence of a gold catalyst or TBHP, no epoxide products are observed, indicating the essential role of both components fishersci.cathegoodscentscompany.com. The reaction is commonly carried out in solvents like acetonitrile (B52724) (CH₃CN) at elevated temperatures, such as 82 °C fishersci.nothegoodscentscompany.com.

Stereochemical Outcomes and Detailed Research Findings: A striking feature of gold nanocluster-catalyzed epoxidation of cis-stilbene is the predominant formation of trans-stilbene oxide. Studies employing thiolate-capped gold nanoclusters (e.g., Au₂₅(SR)₁₈, Au₃₈(SR)₂₄, Au₁₄₄(SR)₆₀) supported on silicon dioxide (SiO₂) or cerium dioxide (CeO₂) have consistently shown high selectivity towards the trans-epoxide when cis-stilbene is the starting material fishersci.cafishersci.nothegoodscentscompany.com.

For instance, with Au₂₅(SR)₁₈/SiO₂ as the catalyst, a selectivity of up to 98% for trans-stilbene oxide was observed, even at 26% conversion of cis-stilbene fishersci.cathegoodscentscompany.com. The formation of this compound and benzaldehyde (B42025) (an over-oxidation product) was found to be negligible, typically around 1% selectivity for each thegoodscentscompany.com. Similar trends were observed with larger nanoclusters like Au₃₈(SR)₂₄/SiO₂ and Au₁₄₄(SR)₆₀/SiO₂, where trans-epoxide selectivity approached 100% and 91%, respectively, albeit with varying conversions thegoodscentscompany.com.

The observed stereochemical inversion, where cis-stilbene yields predominantly trans-stilbene oxide, strongly suggests a stepwise mechanism rather than a concerted oxygen transfer fishersci.cawikipedia.orgwikidata.orgcenmed.com. In such a mechanism, an initial radical intermediate is formed, which allows for rotation around the carbon-carbon bond before the epoxide ring closes wikipedia.orgwikidata.orgcenmed.com. This rotation can lead to the more thermodynamically stable trans-epoxide being the major product. Kinetic studies further support this, indicating that the rate of trans-epoxide formation is significantly higher than that of cis-epoxide due to steric hindrance and potential-energy barriers fishersci.cafishersci.no.

Proposed Mechanism: A proposed mechanism for stilbene epoxidation catalyzed by Au₂₅ nanoclusters involves a free-radical process fishersci.cafishersci.no. Initially, TBHP interacts with the electron-rich Au₁₃ core of the nanocluster, generating a hydroperoxy species. This species then undergoes a one-electron reduction, losing a water molecule and rearranging to form a peroxo intermediate (Au₂₅−O−O) fishersci.ca. The activated C=C bond of stilbene then reacts with this reactive oxygen species on the gold surface, leading to the epoxide product fishersci.cafishersci.no. The ability of the intermediate to undergo bond rotation before cyclization dictates the stereochemical outcome, favoring the trans isomer due to lower steric hindrance fishersci.cawikipedia.orgwikidata.orgcenmed.com.

Data Tables:

Table 1: Catalytic Performance of Auₙ(SR)ₘ/SiO₂ Catalysts in cis-Stilbene Epoxidation fishersci.cathegoodscentscompany.com

CatalystConversion (%)Selectivity to trans-Stilbene Oxide (%)Selectivity to this compound (%)Selectivity to Benzaldehyde (%)
Au₂₅(SR)₁₈/SiO₂2698~1~1
Au₃₈(SR)₂₄/SiO₂15~100NegligibleNegligible
Au₁₄₄(SR)₆₀/SiO₂149127

Table 2: Catalytic Performance of Auₙ/CeO₂ Catalysts in cis-Stilbene Epoxidation fishersci.nothegoodscentscompany.com

CatalystConversion (%)Selectivity to trans-Stilbene Oxide (%)
Au₂₅/CeO₂5496
Au₃₈/CeO₂4897
Au₁₄₄/CeO₂4997

These findings underscore that while gold nanoclusters are effective catalysts for the epoxidation of cis-stilbene, their mechanism inherently leads to a preference for the trans-epoxide, highlighting a significant aspect of stereocontrol in these systems.

Chemical Reactivity and Transformation Pathways of Cis Stilbene Oxide

Nucleophilic Ring-Opening Reactions

Nucleophilic ring-opening reactions are a cornerstone of cis-stilbene (B147466) oxide chemistry, leading to the formation of diverse functionalized products. The strained oxirane ring is susceptible to attack by various nucleophiles, typically resulting in a trans-addition product due to the backside attack mechanism.

The reaction of cis-stilbene oxide with amines, a process known as aminolysis, yields β-amino alcohols. This transformation involves the nucleophilic attack of the amine on one of the epoxide carbons, followed by protonation of the oxygen, leading to the opening of the oxirane ring. For instance, the nucleophilic opening of this compound by morpholine (B109124) is known to occur, and this reaction can be significantly accelerated in microdroplet environments, demonstrating rate accelerations of approximately 10^5 compared to bulk solution reactions acs.orgnih.govstanford.edu. This acceleration suggests potential for practical synthetic applications. The resulting β-amino alcohols are valuable building blocks in medicinal chemistry and materials science.

NucleophileProduct ClassStereochemistryKey Characteristics
Aminesβ-Amino AlcoholsTypically anti-additionAccelerated in microdroplets acs.orgnih.govstanford.edu

Thiolysis, the reaction of this compound with thiols, results in the formation of β-hydroxy sulfides. This reaction proceeds via nucleophilic attack of the thiol group on the less hindered carbon atom of the epoxide ring, followed by ring opening. The stereochemistry of this reaction is typically stereospecific, often leading to anti-addition products. For example, the enantioselective ring-opening of this compound with thiophenol has been demonstrated using chiral catalysts, providing β-hydroxy derivatives in good yields and excellent enantioselectivities beilstein-journals.org. Catalysts such as erbium(III) triflate can also promote the ring opening of epoxides with thiols under neutral conditions, affording β-hydroxy sulfides in high yields organic-chemistry.org. Sodium borohydride (B1222165) sulfide (B99878) (NaBH2S3) has also been reported to react with this compound to give symmetrical bis-(2-hydroxyethyl) disulfides, with the sulfide group being the active nucleophile and the reaction proceeding from the less hindered side of the epoxide cdnsciencepub.com.

NucleophileProduct ClassStereochemistryKey Characteristics
Thiolsβ-Hydroxy SulfidesStereospecific, often anti-additionCan be enantioselective with chiral catalysts beilstein-journals.org; occurs from less hindered side cdnsciencepub.com

Hydrolysis of this compound, particularly under acid-catalyzed conditions, leads to the formation of 1,2-diphenylethane-1,2-diol, also known as stilbene (B7821643) diol. This reaction involves the protonation of the epoxide oxygen, making the carbon atoms more electrophilic and susceptible to nucleophilic attack by water. The ring opening typically occurs with anti-stereochemistry. For this compound, this often leads to the formation of the meso-diol isomer, (1R,2S)-1,2-diphenylethane-1,2-diol (PubChem CID: 853018), or the threo diastereoisomer cdnsciencepub.comfishersci.ptrsc.org. Compared to other epoxides, this compound reacts more slowly in acid-catalyzed hydrolysis, yielding primarily the meso-1,2-diphenylethane-1,2-diol rsc.org.

ReagentProduct ClassStereochemistryKey Characteristics
Water1,2-Diphenylethane-1,2-diolanti-addition, typically meso-diol from cis-isomer cdnsciencepub.comrsc.orgAcid-catalyzed rsc.org

Rearrangement Reactions of the Oxirane Ring

The oxirane ring of this compound is prone to rearrangement reactions, often catalyzed by acids, leading to the formation of carbonyl compounds. This type of rearrangement is commonly referred to as the Meinwald rearrangement.

Lewis acid catalysis is highly effective in promoting the isomerization of this compound to carbonyl compounds. The reaction typically proceeds through the formation of a carbocation intermediate, followed by a 1,2-migration of either a hydrogen or an aryl group. For this compound, the primary product of Lewis acid-catalyzed rearrangement is often diphenylacetaldehyde (B122555) (PubChem CID: 13696) orgsyn.orgcsic.esresearchgate.net. This preference for aldehyde formation is attributed to the migratory aptitude of the phenyl group. While ketones like deoxybenzoin (B349326) (PubChem CID: 9948) can also be formed, their proportion is typically minor from this compound, especially when compared to trans-stilbene (B89595) oxide rsc.orgcsic.esresearchgate.netconicet.gov.ar. Common Lewis acids employed include boron trifluoride etherate (BF3·Et2O) and various metal triflates (M(OTf)3), such as bismuth triflate (Bi(OTf)3) orgsyn.orgresearchgate.netconicet.gov.ar.

Catalyst TypePrimary ProductSecondary Product (Minor)Key Characteristics
Lewis AcidsDiphenylacetaldehyde orgsyn.orgcsic.esresearchgate.netDeoxybenzoin rsc.orgresearchgate.netconicet.gov.arPhenyl migration favored; examples: BF3·Et2O, Bi(OTf)3 orgsyn.orgresearchgate.netconicet.gov.ar

Similar to Lewis acid catalysis, Brønsted acids can also induce the rearrangement of the this compound ring to carbonyl compounds. These reactions involve protonation of the epoxide oxygen, facilitating ring opening and subsequent migration. Acidic zeolites, such as HZSM-5, and Brønsted-acidic ionic liquids have been shown to be effective catalysts for the isomerization of stilbene oxides conicet.gov.ar. The product distribution often mirrors that observed with Lewis acids, with diphenylacetaldehyde being the predominant product from this compound due to the favored phenyl migration conicet.gov.aracs.org.

Catalyst TypePrimary ProductKey Characteristics
Brønsted AcidsDiphenylacetaldehyde conicet.gov.aracs.orgExamples: acidic zeolites, Brønsted-acidic ionic liquids conicet.gov.ar

Cycloaddition Reactions

Cycloaddition reactions involving this compound are particularly significant for their atom-efficient nature and the generation of cyclic products.

Carbon Dioxide Cycloaddition for Cyclic Carbonate Synthesis

The cycloaddition of carbon dioxide (CO₂) to epoxides, including this compound, represents a green and atom-economical route to synthesize cyclic carbonates. These cyclic carbonates find applications as green solvents, monomers for polycarbonates, and sustainable alternatives to toxic reactants like phosgene. fishersci.ca

The reaction typically requires a catalyst and can proceed under various conditions. For instance, a novel PN₃Fe(II) complex, enhanced by the presence of tetrabutylammonium (B224687) bromide (TBAB), has been demonstrated as an effective catalyst for this cycloaddition. This catalytic system enables the reaction to occur under mild conditions, specifically 1 atm of CO₂ at ambient temperature. wikipedia.org Notably, when this compound is used as the substrate, this reaction predominantly yields the trans-carbonate product, suggesting a reaction pathway that may involve an Sɴ1 mechanism with a carbocation intermediate, allowing for C-C rotation to minimize steric interactions between the phenyl groups. wikipedia.org

Other catalytic systems have also been explored for the synthesis of cyclic carbonates from epoxides and CO₂. Chiral macrocyclic organocatalysts, such as those with 3,5-bis(trifluoromethyl)phenylethynyl groups, have shown efficacy in the enantioselective synthesis of cyclic carbonates from disubstituted epoxides, even at atmospheric CO₂ pressure under solvent-free conditions. nih.gov Supported cobalt catalysts and graphitic carbon nitride have also been reported to facilitate the cycloaddition of CO₂ with epoxides, demonstrating broad substrate scope and reusability. fishersci.cawikipedia.orgfishersci.pt

The following table summarizes key findings regarding the cycloaddition of CO₂ with this compound:

Catalyst SystemConditionsProduct DiastereoselectivityReference
PN₃Fe(II) complex with TBAB1 atm CO₂, room temperaturetrans-carbonate product wikipedia.org
Chiral macrocyclic organocatalyst (e.g., 1m)Atmospheric CO₂, solvent-freeEnantioselective (general) nih.gov
Supported Cobalt Catalysts(General conditions vary)(Not specified for this compound) wikipedia.org
Graphitic Carbon Nitride100 °C, 1.0 MPa CO₂ (for epichlorohydrin/propylene oxide)(Not specified for this compound) fishersci.ca

Reactions with Organometallic Reagents and Transient Species

This compound exhibits distinct reactivity patterns when subjected to organometallic reagents and transient species, often leading to regioselective functionalization and diverse product outcomes.

Lithiation and Regioselective Functionalization of this compound

The lithiation of this compound has been thoroughly investigated, revealing a highly regioselective deprotonation pathway. Unlike its trans isomer, where ortho-lithiation can compete, lithiation of this compound occurs exclusively at the benzylic position. fishersci.at This selective deprotonation generates an α-lithiated this compound, the configurational stability of which has been experimentally confirmed. fishersci.at

This regioselectivity is crucial for subsequent functionalization reactions. For instance, the vinyl C-H lithiation of bis-ortho-methoxy cis-stilbene, followed by quenching with CO₂, provides access to targeted cinnamic acid derivatives. ereztech.comfishersci.se Furthermore, the lithiated this compound can participate in cyclopropanation reactions with Fischer carbenes, leading to the formation of single diastereomeric products. americanelements.com This highlights the utility of lithiation in precisely controlling the introduction of new functionalities onto the this compound scaffold.

Reactions with Phosphinylidenes and Product Diversification

The reactions of phosphinylidenes with this compound have been explored, demonstrating unique transformation pathways distinct from those observed with phosphinothioylidenes. When phenylphosphinylidene or cyclohexylphosphinylidene, generated from their respective phosphonic dichlorides (e.g., phenylphosphonic dichloride, cyclohexylphosphonic dichloride) with magnesium, react with this compound, the primary products observed are cis- and trans-stilbenes. wikipedia.org

This outcome contrasts with the reactions of phosphinothioylidenes, which typically yield 1,3,2-oxathiaphospholane derivatives stereospecifically in most cases, alongside cis- and/or trans-stilbenes. wikipedia.org While initial reports for the reaction of phosphinylidenes with trans-stilbene oxide suggested the formation of 1,2-oxaphosphetane 2-oxide derivatives, later revisions indicated that these products were, in fact, acyclic secondary phosphine (B1218219) oxides. wikipedia.orgwikipedia.org However, for this compound, the primary reported products from phosphinylidene reactions remain the cis- and trans-stilbenes, showcasing a distinct deoxygenation pathway.

Mechanistic Elucidation of Cis Stilbene Oxide Transformations

Mechanistic Aspects of Ring-Opening Reactions

The epoxide ring of cis-stilbene (B147466) oxide is a strained three-membered ether, making it susceptible to ring-opening reactions, which are often exploited in organic synthesis to create difunctionalized compounds.

Epoxides, including cis-stilbene oxide, readily undergo nucleophilic ring-opening reactions via an S2-like pathway. This process is driven by the inherent ring strain of approximately 27 kcal/mol associated with the three-membered heterocycle. thieme-connect.com A key characteristic of S2 reactions is the backside attack of the nucleophile on the electrophilic carbon atom, which results in an inversion of configuration at the reacting carbon center. thieme-connect.comwhiterose.ac.uklibretexts.org Consequently, if the starting epoxide has a cis configuration, an S2-like ring opening will typically lead to a product with a trans configuration, and vice versa, demonstrating stereospecificity. libretexts.org

For this compound, the formation of threo-diastereomeric diols in metabolic studies is consistent with an enzymatic trans-opening of the epoxide intermediate. nih.gov Lewis acid activation can further facilitate these ring-opening processes by coordinating to the epoxide oxygen, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. princeton.edu Aromatic meso-epoxides, such as this compound, have been shown to yield high enantioselectivities (greater than 90%) in certain ring-opening reactions, highlighting the potential for stereocontrol. thieme-connect.com

Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for asymmetric ring-opening (ARO) reactions of meso-epoxides, including this compound, enabling the synthesis of optically enriched β-amino alcohols. rsc.orgresearchgate.netacademie-sciences.fr MOFs are particularly advantageous due to their crystalline, highly porous structures, high surface areas, thermal stabilities, and tunable catalytic sites. rsc.orgresearchgate.net

In a notable example, the homochiral MOF, (R)-ZnMOF-4, has been successfully employed as a recyclable heterogeneous catalyst for the asymmetric ring-opening of this compound with 1-naphthylamine. This reaction yielded the corresponding β-amino alcohol in high yields (up to 95%) and excellent enantioselectivities (up to 97% ee). The catalyst demonstrated good recyclability while maintaining its high enantioselectivity. rsc.org A plausible mechanism for this (R)-ZnMOF-4 catalyzed ARO reaction of this compound with aromatic amines has been proposed, suggesting specific interactions within the MOF's chiral environment that dictate the stereochemical outcome. rsc.orgresearchgate.net Furthermore, mixed MOF catalysts, such as Cr/VO-salen, have also been utilized in the ARO of meso-stilbene oxide with aniline (B41778) as the nucleophile, achieving good yields and enantioselectivities. mdpi.com

Zirconium(IV) Imido Complex-Mediated Strained Heterocycle Opening

Zirconium(IV) imido complexes have demonstrated utility in mediating the opening of strained heterocycles, including epoxides like this compound. These complexes react with epoxides to yield cyclic ring-opened products. nih.gov Studies involving the reaction of zirconium imido complexes with both cis- and trans-stilbene (B89595) oxides have shown the formation of the same metallacycle, irrespective of the starting epoxide's stereochemistry. nih.govnih.gov This observation provides strong evidence for a stepwise mechanism where ring opening is the rate-determining step, leading to the formation of cis and trans zwitterionic intermediates. These zwitterions then undergo rapid interconversion through rotation about the C–C σ-bonds, followed by ring-closure to form the metallacycle. nih.govnih.gov

Crucially, monitoring these reactions by ¹H NMR spectroscopy revealed that the unreacted epoxides did not isomerize under the reaction conditions. This finding further supports the proposed mechanism, where the epoxide ring opening is rate-limiting, and the subsequent interconversion of zwitterions is significantly faster than their reversion to the starting epoxides. nih.govnih.gov The mechanism is understood to proceed through intermediates possessing substantial carbocation character. nih.gov The efficacy of these reactions is attributed to the bifunctional nature of the zirconium center, which acts as a Lewis acid, and the imido moiety, which functions as both a nucleophile and a base, collectively promoting these ring-opening transformations. nih.gov

Photochemical and Thermal Reaction Mechanisms of this compound and Related Systems

Ultrafast Photo-induced Ring Opening Pathways

The photo-induced ring opening of oxirane derivatives, including stilbene (B7821643) oxides, has been investigated using ultrafast spectroscopic techniques. For trans-stilbene oxide, ultrafast UV/UV pump-probe spectroscopy with photo-ion detection has revealed a primary ring-opening mechanism involving C-C bond dissociation within the oxirane ring. This process can lead to a 1,3-diradical or ylide intermediate. researchgate.netd-nb.info

Observed time-dependent features of the parent ion for trans-stilbene oxide include a sub-450 femtosecond decay, a (1.5±0.2) picosecond component, and a component lasting over 100 picoseconds. researchgate.netnih.gov While C-C bond dissociation is a prominent pathway, some studies also suggest an alternative ultrafast ring-opening pathway via the dissociation of one of the C-O bonds in the oxirane ring, leading to a 1,3-diradical. researchgate.netd-nb.info Although Woodward-Hoffmann rules predict specific conrotatory (thermal) or disrotatory (light-induced) pathways, experimental observations indicate a more complex scenario, with evidence for symmetry-forbidden products. d-nb.info

For this compound specifically, vapor-phase photolysis at 170°C results in the formation of phenanthrene (B1679779) and hydrogen through an intramolecular cyclization mechanism. Furthermore, this compound exhibits ultrafast cis-trans isomerization (τ < 1 ps) in the excited state, with vibrational coherence being lost before the isomerization occurs. Picosecond optical excitation experiments on this compound have also shown products consistent with C-O bond dissociation. d-nb.info

Ultrafast Photo-induced Ring Opening Dynamics of trans-Stilbene Oxide researchgate.netnih.gov

FeatureTime Constant
Parent Ion Decay (Component 1)< 450 fs
Parent Ion Decay (Component 2)1.5 ± 0.2 ps
Parent Ion Decay (Component 3)> 100 ps

Photocyclization and Isomerization Processes in Stilbene Systems

Stilbene, a diarylethene, exists as two isomers: cis-stilbene ((Z)-stilbene) and trans-stilbene ((E)-stilbene). wikipedia.org Photoisomerization, particularly the trans-to-cis conversion, is a well-studied process in stilbene systems, occurring rapidly under UV light. nih.govresearchgate.netrsc.org This isomerization is facilitated in the excited state due to the loss of double-bond character along the central ethenic bond. researchgate.net

A key aspect of stilbene photochemistry is photocyclization. Importantly, only the cis-isomer of stilbene is capable of undergoing further cyclization. nih.govresearchtrends.net The Mallory reaction is a prominent example of oxidative photocyclization of stilbenes, often catalyzed by iodine, leading to the formation of phenanthrenes. nih.govresearchtrends.net The dihydrophenanthrene intermediate formed during this photocyclization is unstable and can be stabilized through oxidation. nih.govresearchtrends.net

For this compound, as mentioned, it undergoes intramolecular cyclization upon vapor-phase photolysis at 170°C, yielding phenanthrene and hydrogen. In stilbene derivatives, photocyclization can compete with photoisomerization and may be an irreversible process. rsc.org The study of these processes in stilbene systems continues to provide valuable insights into the design of photoresponsive materials. rsc.org

Advanced Catalytic Systems for Cis Stilbene Oxide Chemistry

Chiral Catalyst Development for Enantioselective Transformations

The synthesis of enantiomerically pure compounds from meso-epoxides like cis-stilbene (B147466) oxide is a significant challenge in asymmetric catalysis. The development of chiral catalysts is crucial for controlling the stereochemical outcome of these reactions.

Homochiral Metal-Organic Frameworks (MOFs) in Asymmetric Catalysis

Homochiral Metal-Organic Frameworks (MOFs) have emerged as powerful heterogeneous catalysts for the asymmetric ring-opening (ARO) of meso-epoxides. rsc.orgresearchgate.net These porous, crystalline materials offer tunable structures and high stability, making them attractive for recyclable catalytic systems. frontiersin.orgmdpi.com Their well-defined chiral environments, created by chiral organic linkers, can induce high enantioselectivity in catalytic transformations. frontiersin.orgmdpi.com

Research has demonstrated the efficacy of a series of homochiral MOFs in the ARO of cis-stilbene oxide with aromatic amines. rsc.orgresearchgate.net For instance, MOFs constructed from ligands such as (R)-2,2′-dihydroxy-1,1′-binaphthyl-4,4′-di(4-benzoic acid) and (R)-2,2′-diethoxy-1,1′-binaphthyl-4,4′-di(5-isophthalic acid) have catalyzed the reaction between this compound and 1-naphthylamine, achieving high yields and excellent enantioselectivity of the resulting β-amino alcohol. rsc.orgresearchgate.net The key advantage of these MOF-based catalysts is their recoverability and recyclability without a significant loss of performance. rsc.orgresearchgate.net

Table 1: Performance of Homochiral MOFs in the Asymmetric Ring-Opening of cis-Stilbene Oxide

Ligand for MOF Nucleophile Yield (%) Enantiomeric Excess (ee, %) Reference
(R)-2,2′-dihydroxy-1,1′-binaphthyl-4,4′-di(4-benzoic acid) 1-Naphthylamine Up to 95 Up to 97 rsc.orgresearchgate.net
(R)-2,2′-diethoxy-1,1′-binaphthyl-4,4′-di(5-isophthalic acid) 1-Naphthylamine Up to 95 Up to 97 rsc.orgresearchgate.net

Engineered Enzymes and Protein Engineering for Enhanced Selectivity

The use of enzymes in biocatalysis often necessitates tailoring their selectivity through protein engineering. nih.gov Computational library design and molecular dynamics simulations have been explored to create variants of limonene (B3431351) epoxide hydrolase that can produce enantiomeric diols from meso-epoxides, including the bulky substrate this compound. nih.govresearchgate.net

Engineered variants of limonene epoxide hydrolase have demonstrated the ability to produce both (S,S)- and (R,R)-stilbene diol from this compound with high enantiomeric excess (>97% ee). nih.gov One particularly effective (R,R)-selective mutant was utilized for the preparative scale synthesis of (R,R)-stilbene diol, achieving high conversion and exceptional enantiopurity. nih.gov While some engineered variants exhibited increased catalytic rates (kcat), this was often accompanied by an increase in KM values. nih.gov These findings underscore the power of computational design in engineering highly selective biocatalysts with minimal laboratory screening. nih.govresearchgate.net An artificial mini-enzyme, Mn-Mimochrome VIa (Mn-MC6a), has also shown catalytic potential. acs.org

Scandium-Based Lewis Acid Catalysts in Asymmetric Ring Opening

Chiral scandium-based Lewis acid catalysts have proven effective in the enantioselective ring-opening of meso-epoxides. arkat-usa.org These catalysts, often featuring bipyridine or phenanthroline-based ligands, can activate the epoxide towards nucleophilic attack, leading to the formation of chiral products with high enantioselectivity. arkat-usa.orgbeilstein-journals.org

For example, a chiral scandium bipyridine complex has been utilized to catalyze the reaction of this compound with benzophenone (B1666685) imine, which serves as an ammonia (B1221849) surrogate. arkat-usa.org After subsequent hydrolysis, this process yields the corresponding 1,2-amino alcohol. arkat-usa.org While initial studies with this system showed moderate yield and good enantioselectivity, optimization of reaction conditions is an area of ongoing research. arkat-usa.org The development of novel supramolecular chiral scandium catalysts for use in aqueous environments has also been reported, demonstrating high yields and enantioselectivities in the asymmetric ring-opening of this compound with various nucleophiles. researchgate.net

Transition Metal Catalysis for Oxidation and Functionalization

Transition metal catalysts are instrumental in mediating a variety of transformations of this compound, including oxidation and other functionalization reactions. The unique electronic properties of these metals enable diverse reaction pathways.

Gold Nanoparticle and Nanocluster Catalysis

Gold nanoparticles (AuNPs) and nanoclusters have emerged as surprisingly active catalysts for a range of organic transformations, including the epoxidation and deoxygenation of stilbenes. researchgate.netnih.govrsc.org The catalytic activity of gold is highly dependent on particle size, with nanoparticles typically below 5 nm exhibiting remarkable reactivity. rsc.org

The catalytic epoxidation of cis-stilbene using supported AuNPs in the presence of a solvent like cumene (B47948) yields a mixture of cis- and trans-stilbene (B89595) oxides. researchgate.netnih.gov Mechanistic studies suggest that oxygen-centered radicals activate the AuNP surface, leading to the formation of active surface oxygen species responsible for the epoxidation. researchgate.net Atomically precise gold nanoclusters, such as Au25(SR)18, Au38(SR)24, and Au144(SR)60, have also been investigated for the stereoselective epoxidation of cis-stilbene. scispace.com When supported on ceria (CeO2), these nanoclusters demonstrated high selectivity towards the formation of trans-stilbene oxide from cis-stilbene. scispace.com

Table 2: Catalytic Performance of Supported Gold Nanoclusters in cis-Stilbene Epoxidation

Catalyst Support Conversion of cis-Stilbene (%) Selectivity for trans-Stilbene Oxide (%) Reference
Au25(SR)18 CeO2 54 96 scispace.com
Au38(SR)24 CeO2 48 97 scispace.com
Au144(SR)60 CeO2 49 97 scispace.com

Furthermore, gold nanoparticles supported on hydrotalcite (Au/HT) have been shown to be highly efficient for the deoxygenation of epoxides to alkenes. mdpi.com

Ruthenium Complex Catalysis and Mechanistic Implications

Ruthenium complexes are versatile catalysts for a variety of oxidative transformations, including the epoxidation of alkenes. rsc.orgtdx.catarkat-usa.org The reactivity and selectivity of these complexes are highly dependent on the ligand environment and the oxidation state of the ruthenium center. rsc.orgtdx.cat

The epoxidation of cis-stilbene catalyzed by certain ruthenium complexes can proceed with a high degree of stereospecificity. arkat-usa.org For instance, using a binaphthyl-ruthenium(III) catalyst and iodobenzene (B50100) diacetate as the oxidant, cis-stilbene afforded a mixture of this compound and a ketoacetate, with the epoxidation being nearly completely stereospecific. arkat-usa.org Mechanistic investigations into the epoxidation of alkenes by oxoruthenium complexes have explored various pathways, including direct oxygen atom insertion. tdx.cat More complex kinetics have been observed for the oxidation of cis- and trans-stilbene compared to other styrenes. tdx.cat Recent studies have also highlighted the crucial role of water as a co-catalyst in aerobic olefin epoxidation mediated by ruthenium oxo complexes, significantly enhancing catalyst efficiency and substrate scope. rsc.org It was found that while the catalyst cleanly epoxidized cis-stilbene in high yield, trans-stilbene was not a suitable substrate under the studied conditions. rsc.org

Titanium and Copper Complexes in Asymmetric Transformations

The development of advanced catalytic systems is crucial for enhancing the stereoselectivity of reactions involving prochiral substrates like this compound. Among the most effective catalysts are complexes based on titanium and copper, which have been extensively studied for various asymmetric transformations. These metals, when coordinated with chiral ligands, create a chiral environment that can effectively discriminate between the enantiotopic faces of the epoxide, leading to the preferential formation of one enantiomer of the product. This section details the research findings on the application of titanium and copper complexes in the asymmetric ring-opening of this compound.

Titanium Complexes

Titanium (IV) complexes, particularly those featuring salen-type and BINOL-derived ligands, have proven to be versatile catalysts for the asymmetric ring-opening of meso-epoxides, including this compound. These catalysts are effective in promoting reactions with a variety of nucleophiles such as amines and thiols.

One approach involves the use of in situ generated monomeric and polymeric Ti(IV)-salen complexes. mdpi.com For the asymmetric ring-opening (ARO) of meso-stilbene oxide with aniline (B41778), a high catalyst loading (20 mol%) was necessary to achieve efficient catalysis. mdpi.com The addition of an enantiopure imine additive was found to be critical for obtaining optimal results. Under these optimized conditions, the corresponding amino alcohol product was synthesized in excellent yield (99%) and with outstanding enantioselectivity (>99% ee). mdpi.com Interestingly, the use of the opposite enantiomer of the additive led to a significant drop in enantioselectivity (75% ee). mdpi.com

The structure of the titanium-salen catalyst can significantly influence its activity. Research has shown that in the presence of water, a dimeric oxygen-bridged complex, [(salen)Ti(μ-O)]₂, can form. This dimeric species is reported to be a much more active catalyst than its monomeric dichloride precursor. acs.org

Titanium complexes with bipyridine-based ligands have also been successfully employed. A catalyst system comprising a bipyridine-pinene ligand and Ti(O-iPr)₄ was effective in the asymmetric ring-opening of meso-stilbene oxides with thiophenol in acetonitrile (B52724). beilstein-journals.org Similarly, a C₂-symmetric chiral bipyridyldiol-titanium complex demonstrated good yields and excellent enantioselectivities in the reaction of this compound with thiophenol. beilstein-journals.org

Furthermore, the Ti-(S)-BINOL complex has been utilized for the asymmetric aminolysis of meso-stilbene oxide with aniline under microwave irradiation. iitm.ac.in This method significantly accelerated the reaction, making it about 10 times faster than conventional heating while maintaining comparable enantioselectivity. The reaction yielded the syn-β-amino alcohol in 90% isolated yield and 56% enantiomeric excess. iitm.ac.in

Table 1: Titanium-Catalyzed Asymmetric Ring-Opening of this compound

Catalyst System Nucleophile Product Yield (%) ee (%) Ref.
Ti(IV)-salen / imine additive Aniline syn-Amino alcohol 99 >99 mdpi.com
Ti-(S)-BINOL (microwave) Aniline syn-β-Amino alcohol 90 56 iitm.ac.in

Copper Complexes

Copper complexes, particularly those integrated into Metal-Organic Frameworks (MOFs), have emerged as highly effective and recyclable heterogeneous catalysts for the asymmetric ring-opening of this compound. These systems offer the benefits of high catalytic activity and the potential for catalyst reuse.

A series of homochiral MOFs were synthesized and tested for the ARO of this compound with aromatic amines. researchgate.netrsc.org For instance, a catalyst denoted as (R)-CuMOF-2, when used in the reaction of this compound with the bulky nucleophile 1-naphthylamine, produced the corresponding β-amino alcohol in 58% yield and an excellent 97% ee. rsc.org In contrast, reactions with less bulky amines like aniline and N-methyl aniline using the same catalyst resulted in poor reactivity and lower enantioselectivity. rsc.org

Another related MOF, (R)-CuMOF-1, was also tested. With this catalyst, the reaction of this compound with aniline and N-methylaniline yielded the products with 19% and 60% ee, respectively. rsc.org These results highlight the significant influence of both the catalyst structure and the steric properties of the nucleophile on the reaction's outcome. The MOF catalysts demonstrated the advantage of being recoverable and recyclable without a significant loss in performance. rsc.org

Table 2: Copper-Catalyzed Asymmetric Ring-Opening of this compound with Amines

Catalyst Nucleophile Temperature (°C) Yield (%) ee (%) Ref.
(R)-CuMOF-1 Aniline 70 - 19 rsc.org
(R)-CuMOF-1 N-methylaniline 70 - 60 rsc.org

Stereochemical Control and Conformational Analysis in Cis Stilbene Oxide Research

Diastereoselectivity and Enantioselectivity in Synthetic and Reaction Pathways

The stereochemical outcome of reactions involving cis-stilbene (B147466) and its derivatives is a critical aspect of its chemistry, with significant research focused on controlling diastereoselectivity and enantioselectivity. The epoxidation of cis-stilbene, for instance, can yield both cis- and trans-stilbene (B89595) oxide, and the ratio of these diastereomers is highly dependent on the reaction conditions, catalyst, and oxygen source employed. acs.org

In manganese-catalyzed epoxidation reactions, the choice of the catalyst's counterion and the oxygen donor dramatically influences the diastereoselectivity. acs.org For example, using a Mn(salen)Cl catalyst (p-MnCl), the ratio of cis to trans epoxide products can be inverted by changing the oxygen donor. acs.org When iodosylbenzene (PhIO) is used, the reaction yields a 63:37 mixture of cis- and trans-stilbene oxides. acs.org The mechanism is believed to involve a radical intermediate that can either collapse to form the cis-epoxide or undergo C-C bond rotation before cyclizing to the more stable trans-epoxide. acs.org

Photochemical oxidation provides another pathway where diastereoselectivity is observed. In a photochemical reaction of cis-stilbene using a specific iron complex as a catalyst, a significant preference for the retention of stereochemistry is observed, yielding cis-stilbene oxide as the major product with a cis to trans product ratio of 19:2. semanticscholar.org

Furthermore, 1,3-dipolar cycloaddition reactions involving stilbenes and nitrile oxides also exhibit diastereoselectivity. The level of selectivity in these reactions can be influenced by the electronic properties of the substituents on both the nitrile oxide and the stilbene (B7821643). researchgate.net These cycloadditions are valuable for constructing complex heterocyclic systems with controlled stereochemistry. researchgate.netnih.gov

The table below summarizes the diastereoselectivity observed in the epoxidation of cis-stilbene under different catalytic systems.

Catalyst SystemOxygen DonorSubstrateMajor ProductProduct Ratio (cis:trans)Reference
Mn(salen)Cl (p-MnCl)Iodosylbenzene (PhIO)cis-StilbeneThis compound63:37 acs.org
Iron Complex CatalystPhotochemical (Blue LED)cis-StilbeneThis compound19:2 (90.5:9.5) semanticscholar.org

Strategies for Achieving High Enantiomeric Purity in Derivatized Products

Achieving high enantiomeric purity in products derived from this compound or its precursors is a significant goal in asymmetric synthesis. The primary strategies involve the use of chiral catalysts or chiral auxiliaries to control the stereochemical course of the reaction. acs.orgnih.gov

Catalyst control is a powerful method for inducing enantioselectivity. Research has demonstrated the development of highly diastereo- and enantioselective additions of aryl nitromethanes to aryl aldimines using an electron-rich chiral Bis(Amidine) catalyst. nih.gov This aza-Henry reaction is a key step in furnishing unsymmetrical cis-stilbene diamine derivatives, which are precursors to potent bioactive molecules like (–)-Nutlin-3. nih.gov The success of this method relies on the catalyst's ability to create a chiral environment that favors the formation of one enantiomer over the other. nih.gov

The influence of the catalyst extends to epoxidation reactions. While the direct enantioselective epoxidation of cis-stilbene is challenging, the choice of ligands on the metal center (e.g., in Mn(salen) complexes) can influence the stereochemical pathway. acs.org By modifying the chiral ligand scaffold, it is possible to achieve enantioselective transformations.

Chiral auxiliaries represent another established strategy. These are chiral molecules that are temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. For example, in 1,3-dipolar cycloadditions, placing a chiral auxiliary such as (1R)-menthol or a (2R)-bornane researchgate.netifpan.edu.plsultam on the dipolarophile can induce moderate to good levels of diastereoselectivity. researchgate.net Similarly, the use of flexible chiral auxiliaries like menthol (B31143) on a carboxylic acid substituent has been explored in the synthesis of chiral helicene systems derived from stilbenes, although with lower diastereoselectivity. nih.gov

The table below highlights strategies and outcomes for achieving stereocontrol in the synthesis of cis-stilbene derivatives.

Reaction TypeStrategyChiral ComponentKey OutcomeApplicationReference
Aza-Henry ReactionCatalyst ControlChiral Bis(Amidine) CatalystHigh diastereo- and enantioselectivitySynthesis of cis-stilbene diamines nih.gov
1,3-Dipolar CycloadditionChiral Auxiliary(2R)-bornane researchgate.netifpan.edu.plsultam60% diastereomeric excess (d.e.)Stereocontrolled synthesis of isoxazolines researchgate.net
Mallory ReactionChiral AuxiliaryMentholLow diastereoselectivitySynthesis of chiral helicenes nih.gov

Conformational Studies of this compound using Theoretical and Spectroscopic Techniques

The three-dimensional structure and conformational dynamics of cis-stilbene and its derivatives are primarily investigated through a combination of theoretical calculations and spectroscopic methods. core.ac.ukacs.org Computational chemistry, particularly using density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), has been instrumental in determining the stable conformations of these molecules. acs.orgresearchgate.net

Theoretical studies consistently predict a non-planar equilibrium geometry for cis-stilbene, which belongs to the C2 symmetry group. ifpan.edu.plcore.ac.uk In this conformation, a twofold rotational axis is perpendicular to the central C=C double bond. core.ac.uk This non-planarity is a direct consequence of steric hindrance between the two phenyl rings. core.ac.uk The energetic penalty for this distortion is significant, with the cis-isomer being thermodynamically less stable than the planar trans-isomer by approximately 3-6 kcal/mol. ifpan.edu.pl

Spectroscopic techniques provide experimental validation for these theoretical models. Vibrational spectroscopy, in particular, can offer conformational information. acs.org The analysis of IR spectra in the 700-800 cm⁻¹ region can help determine the solution-phase conformation of stilbene isomers. acs.org

Analysis of Phenyl Ring Orientation and Steric Repulsions

The defining structural feature of cis-stilbene and, by extension, this compound, is the pronounced steric repulsion between the two bulky phenyl rings forced onto the same side of the central carbon-carbon bond. core.ac.uk To minimize this unfavorable interaction, the phenyl rings bend and twist away from each other, resulting in the characteristic non-planar C2 symmetry. core.ac.ukresearchgate.net

Electron diffraction measurements have reported torsion angles of about 43.2° for the phenyl rings in cis-stilbene. researchgate.net This twisting significantly disrupts the π-electron system conjugation that exists across the entire molecule in the planar trans-isomer. core.ac.uk The weakened coupling between the π-electrons of the phenyl rings and the central double bond is a key electronic consequence of this steric avoidance, leading to shifts in the energies of the final state orbitals. core.ac.uk This structural distortion is so fundamental that it makes a strict distinction between σ and π orbitals unavailable for the molecule as a whole, although local π-type character within the planar phenyl rings can still be classified. core.ac.uk

Computational and Theoretical Investigations of Cis Stilbene Oxide

Quantum Chemical Calculations for Electronic Structure and Reactivity PredictionQuantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For cis-stilbene (B147466) oxide, such calculations contribute to understanding its fundamental chemical behavior. DFT methods have been extensively employed to study molecular structure and chemical reactivity descriptors, including electronic affinity, ionization potential, electronegativity, hardness, electrophilicity, and Fukui functions, providing a reliable insight into molecular propertiesresearchgate.net.

In the context of reaction mechanisms, DFT calculations have been utilized to investigate the formation of epoxides, including stilbene (B7821643) oxide, from sulfur ylides and aldehydes nih.gov. This involves detailed analysis of the electronic changes and energy profiles along the reaction pathway. For the formation of cis-epoxides, such as cis-stilbene oxide, from these precursors, the torsional rotation around the carbon-carbon single bond of the intermediate betaine (B1666868) has been identified as the slowest, or rate-determining, step nih.gov. This finding, derived from DFT studies using the B3LYP functional, is in excellent agreement with experimental observations and provides critical insights into the factors governing the stereoselectivity of epoxide synthesis nih.gov. Furthermore, stilbene epoxidation has been shown to be more facile than ethene epoxidation due to the electron-donating phenyl groups, as supported by DFT calculations psu.edu.

Molecular Mechanics and Ab Initio Geometries in Conformational AnalysisConformational analysis of this compound has been significantly advanced through the application of molecular mechanics (MM) and ab initio calculations, often in conjunction with experimental techniques like Lanthanide Induced Shift (LIS) nuclear magnetic resonance (NMR) spectroscopyrsc.orgresearchgate.net. These computational methods allow for the determination of stable molecular geometries and the investigation of their energetic preferences.

Studies employing MM and ab initio geometries have revealed specific conformational characteristics of this compound. In this molecule, steric repulsions between the two phenyl rings cause them to splay apart, adopting an exo orientation relative to the oxirane ring rsc.orgresearchgate.net. The calculated LIS data for this compound have shown excellent agreement with observed experimental data when using both molecular mechanics and ab initio optimized geometries, particularly concerning the phenyl ring dihedral angles rsc.orgresearchgate.net. This strong correlation between theoretical predictions and experimental observations confirms the accuracy of these computational approaches in describing the preferred conformations of this compound in solution rsc.orgresearchgate.net.

Molecular Dynamics Simulations in Biocatalytic DesignMolecular dynamics (MD) simulations have emerged as a powerful tool in the field of biocatalytic design, particularly for engineering enzyme selectivity. For this compound, MD simulations have been crucial in developing enantiocomplementary epoxide hydrolases for the asymmetric synthesis of diolsnih.govresearchgate.netacs.org.

Researchers have employed computational library design and MD simulations to create variants of limonene (B3431351) epoxide hydrolase capable of producing enantiomeric diols from meso-epoxides, with this compound being one of the key targeted substrates nih.govresearchgate.netacs.org. The computational approaches successfully predicted enantioselectivity, leading to the creation of highly efficient enzyme mutants. For the bulky substrate this compound, excellent enantioselectivities were achieved, with enantiocomplementary mutants producing (S,S)- and (R,R)-stilbene diol with greater than 97% enantiomeric excess (ee) nih.govresearchgate.netacs.org. An (R,R)-selective mutant, for instance, facilitated the preparation of (R,R)-stilbene diol with high enantiopurity (98% conversion into diol, >99% ee) nih.govresearchgate.net. This demonstrates the significant feasibility of using computational design and MD simulations for engineering enantioselective epoxide hydrolase variants, substantially reducing the need for extensive laboratory screening nih.govresearchgate.net.

The application of MD simulations in biocatalytic design is summarized in the table below:

SubstrateEnzyme VariantProduct EnantiomerEnantiomeric Excess (ee)Conversion to DiolReference
This compoundLimonene epoxide hydrolase variants (S,S)-selective(S,S)-Stilbene diol>97%Not specified nih.govresearchgate.netacs.org
This compoundLimonene epoxide hydrolase variants (R,R)-selective(R,R)-Stilbene diol>97%98% (>99% ee) nih.govresearchgate.netacs.org

Density Functional Theory (DFT) Calculations for Reaction Mechanism SupportDensity Functional Theory (DFT) calculations are widely used to support and elucidate reaction mechanisms by providing detailed insights into transition states, intermediates, and energy profiles. For this compound, DFT has been particularly valuable in understanding its formation pathways.

A comprehensive DFT study investigated the mechanism of stilbene oxide formation from sulfur ylides and aldehydes nih.gov. This research utilized the B3LYP density functional and flexible basis sets, emphasizing the necessity of continuum solvation models for accurate results with highly polar intermediates nih.gov. The study identified a quasi [2+2] addition of the ylide to the aldehyde, forming a betaine, followed by torsional rotation around the C-C single bond as key steps nih.gov. Crucially, for the diastereomeric syn pathway leading to the cis-epoxide (this compound), the torsional rotation step was determined to be the slowest, or rate-determining, step nih.gov. This contrasts with the anti pathway leading to trans-stilbene (B89595) epoxide, where the initial addition is rate-determining nih.gov. These detailed mechanistic insights, derived from DFT, are in excellent agreement with experimental observations, providing a robust theoretical foundation for understanding and potentially developing new enantioselective epoxide synthesis methods nih.gov.

Derivatization Chemistry and Synthetic Applications of Cis Stilbene Oxide

Synthesis of Chiral 1,2-Diols

cis-Stilbene (B147466) oxide serves as a key substrate for the enantioselective synthesis of chiral 1,2-diols, which are important building blocks in organic chemistry. The desymmetrization of this meso-epoxide can be achieved through enzymatic hydrolysis or acid-catalyzed ring-opening reactions.

Enzymatic hydrolysis, particularly utilizing engineered epoxide hydrolases (EHs), has proven to be a highly effective and enantioselective method. For instance, microsomal epoxide hydrolase (EC 3.3.2.9) is known to catalyze the hydrolysis of cis-stilbene oxide to yield (1R,2R)-1,2-diphenylethane-1,2-diol. Computational design efforts have led to engineered limonene (B3431351) epoxide hydrolase (LEH) variants, such as 60A and 41B, capable of converting this compound into either the (R,R)- or (S,S)-diols with high enantioselectivities, often exceeding 99% enantiomeric excess (ee). This high enantioselectivity, particularly with larger epoxides like this compound, is attributed to enhanced steric complementarity within the enzyme's active sites. These enzymatic processes are also scalable, achieving over 90% conversion in preparative reactions.

Acid-catalyzed ring opening of this compound proceeds via an SN2-like mechanism, producing two stereoisomeric diols. While this method yields diols, controlling the stereoselectivity to achieve high enantiomeric purity typically requires chiral catalysts.

Table 1: Enantioselective Hydrolysis of this compound to Chiral 1,2-Diols

Catalyst TypeProduct StereochemistryEnantiomeric Excess (ee)Reference
Microsomal Epoxide Hydrolase (EC 3.3.2.9)(1R,2R)-1,2-diphenylethane-1,2-diolNot specified (stereoselective)
Engineered LEH variants (e.g., 60A, 41B)(R,R)- or (S,S)-diols>99%

Preparation of Enantiomerically Enriched β-Amino Alcohols

The asymmetric ring-opening (ARO) of this compound with various amines provides a direct route to enantiomerically enriched β-amino alcohols, which are valuable chiral building blocks in medicinal chemistry and asymmetric synthesis.

Homochiral metal-organic frameworks (MOFs) have emerged as efficient and recyclable heterogeneous catalysts for this transformation. For example, (R)-CuMOF-2 and (R)-ZnMOF-4 have been successfully employed to catalyze the ARO reaction of this compound with 1-naphthylamine. These reactions have demonstrated high yields, up to 95%, and excellent enantioselectivities, reaching up to 97% ee for the corresponding β-amino alcohol. In contrast, other MOFs like (R)-CuMOF-1 showed lower enantioselectivities when reacting this compound with aniline (B41778) (19% ee) and N-methylaniline (60% ee).

Chiral scandium catalysts, particularly supramolecular architectures designed to compartmentalize aqua scandium ions within chiral hydrophobic scaffolds, have also been utilized for the asymmetric ring-opening of this compound with nucleophiles in aqueous media. These catalysts have yielded chiral 1,2-amino alcohols with enantioselectivities ranging from 68-98% ee and yields from 45-80%. Microwave irradiation, in the presence of bismuth(III) trifluoromethanesulfonate (B1224126) tetrahydrate (Bi(OTf)₃·4H₂O), has also been reported to facilitate the rapid conversion of epoxides, including stilbene (B7821643) oxide, with aliphatic amines to yield 2-amino alcohols in high to quantitative yields.

Table 2: Asymmetric Ring-Opening of this compound to β-Amino Alcohols

NucleophileCatalystYield (%)Enantiomeric Excess (ee)Reference
1-Naphthylamine(R)-CuMOF-2 or (R)-ZnMOF-4Up to 95Up to 97%
Aniline(R)-CuMOF-1Not specified19%
N-Methylaniline(R)-CuMOF-1Not specified60%
Various aminesChiral Scandium Catalysts45-8068-98%
Aliphatic aminesBi(OTf)₃·4H₂O (Microwave)High to QuantitativeNot specified

Formation of β-Hydroxy Thioethers (Sulfides)

The ring-opening of epoxides, including this compound, with sulfur nucleophiles provides a versatile route to β-hydroxy thioethers (sulfides), which are important intermediates in the synthesis of chiral S,O ligands and are found in various biologically active molecules.

Several catalytic systems have been developed for the enantioselective formation of β-hydroxy thioethers from this compound. A chiral 2,9-disubstituted-1,10-phenanthroline, in combination with a metal, has been shown to catalyze the enantioselective ring-opening of this compound with thiophenol, yielding the corresponding β-hydroxy derivatives in good yields and excellent enantioselectivities. Another approach involves the use of a C₂-symmetric chiral bipyridyldiol–titanium complex, which catalyzes the reaction of stilbene oxides with thiophenol, providing products in yields ranging from 18% to 96% with moderate enantioselectivities (20–64% ee). Furthermore, a zinc-BINOL phosphate (B84403) complex has demonstrated excellent asymmetric induction and yield in the desymmetrization of stilbene oxide with thiophenol. N-bromosuccinimide (NBS) is also reported as an efficient catalyst for the reaction of various epoxides with thiols to afford β-hydroxy sulfides in good to excellent yields.

Table 3: Formation of β-Hydroxy Thioethers from this compound

NucleophileCatalystYield (%)Enantiomeric Excess (ee)Reference
ThiophenolChiral 2,9-disubstituted-1,10-phenanthrolineGoodExcellent
ThiophenolC₂-symmetric chiral bipyridyldiol–titanium complex18-9620-64%
ThiophenolZn-BINOL phosphate complexExcellentExcellent
Various thiolsN-bromosuccinimide (NBS)Good to ExcellentNot specified

Generation of Thiiranes via Chalcogen Exchange

The synthesis of thiiranes, the sulfur congeners of oxiranes, from epoxides like this compound, is typically achieved through chalcogen exchange reactions. While a vast array of synthetic methods exist for oxiranes, thiirane (B1199164) synthesis is comparatively less developed, especially for stereoselective variants.

Thiiranes are most commonly prepared from their corresponding oxirane precursors via chalcogen exchange using sulfurating reagents such as thiocyanate (B1210189) or thiourea. This transformation involves the replacement of the epoxide oxygen atom with a sulfur atom. Although all four stereoisomers of stilbene oxide are readily available, the related stilbene sulfides (thiiranes) are often produced through stereospecific conversion of the corresponding stilbene oxides. For example, titanium dioxide (TiO₂) has been shown to act as an efficient catalyst for the conversion of various epoxides, including styrene (B11656) oxide, to thiiranes using ammonium (B1175870) thiocyanate in refluxing acetonitrile (B52724). This general methodology is applicable to the synthesis of cis-stilbene sulfide (B99878) from this compound.

Synthesis of Complex Molecular Scaffolds and Intermediates

This compound is a versatile building block for the synthesis of complex molecular scaffolds and intermediates, particularly those with pharmaceutical relevance. fishersci.se Its inherent reactivity due to the strained epoxide ring allows for diverse chemical transformations that lead to intricate molecular architectures.

Epoxides, including this compound, serve as crucial intermediates in the development of new drugs and complex molecules with potential biological activities. fishersci.se Research has explored the utility of this compound as a precursor for novel anticancer agents. For instance, hybrid compounds that incorporate cis-stilbene motifs, such as derivatives related to combretastatin (B1194345) A-4 (CA-4), have shown promising cytotoxic effects against various cancer cell lines by inhibiting tubulin polymerization.

The ring-opening reaction of meso-epoxides with indole (B1671886) derivatives provides a rapid and efficient access to β-hydroxy indole derivatives. These indole-containing motifs are frequently found in natural products and bioactive molecules, highlighting their significance in drug discovery. The catalytic opening of this compound with indole derivatives, facilitated by chiral iron complexes, has been successfully developed, yielding β-hydroxy indole derivatives in good to excellent yields and with excellent enantioselectivities (ranging from 96% to >99% ee). This demonstrates the utility of this compound in constructing enantiomerically enriched nitrogen-heteroaromatic derivatives, which is a major challenge in synthetic chemistry.

Advanced Spectroscopic and Chromatographic Methodologies in Cis Stilbene Oxide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and mechanistic investigation of cis-stilbene (B147466) oxide. Both ¹H and ¹³C NMR provide critical data for confirming the cis-configuration of the epoxide ring and for tracking its transformations.

In ¹H NMR spectroscopy, the protons on the oxirane ring of cis-stilbene oxide are chemically equivalent due to the molecule's C₂ᵥ symmetry. This results in a characteristic singlet in the ¹H NMR spectrum. rsc.org For instance, in deuterated chloroform (B151607) (CDCl₃), the two protons of the epoxide ring in this compound appear as a singlet at approximately 4.37 ppm. rsc.org The ten aromatic protons of the two phenyl groups typically appear as a multiplet in the range of 7.11–7.24 ppm. rsc.org This is in stark contrast to its isomer, trans-stilbene (B89595) oxide, where the epoxide protons are also equivalent and appear as a singlet, but at a different chemical shift, around 3.88 ppm. rsc.org This clear difference in chemical shifts allows for straightforward differentiation between the two isomers.

¹³C NMR spectroscopy further corroborates the structure. The carbon atoms of the oxirane ring in this compound show a characteristic signal, and the phenyl carbons can also be assigned. For example, the epoxide carbons (Cα and Cα') in a series of substituted cis-stilbene oxides have been reported with distinct chemical shifts. acs.org

NMR is also a powerful tool for elucidating reaction mechanisms involving this compound. For example, in studies of ring-opening reactions mediated by zirconium(IV) imido complexes, ¹H NMR analysis demonstrated that both cis- and trans-stilbene oxide yielded the same metallacycle product. nih.gov This finding supported a stepwise mechanism involving a rapidly interconverting zwitterionic intermediate. nih.gov Furthermore, NMR monitoring confirmed that the unreacted epoxide did not isomerize under the reaction conditions, providing crucial evidence for the proposed pathway. nih.gov Benchtop NMR has also been effectively used to analyze the products of reactions like the Wittig reaction, which can produce both cis- and trans-stilbene, the precursors to the oxides. researchgate.netacs.org

Interactive Table:

CompoundSolventEpoxide Protons (δ, ppm)Aromatic Protons (δ, ppm)Reference
This compoundCDCl₃4.37 (s, 2H)7.11-7.24 (m, 10H) rsc.org
trans-Stilbene oxideCDCl₃3.88 (s, 2H)7.30-7.44 (m, 10H) rsc.org

Infrared (IR) Spectroscopy in Monitoring Transformations and Product Characterization

Infrared (IR) spectroscopy is a valuable technique for monitoring the chemical transformations of this compound and for characterizing the resulting products. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups.

The presence of the epoxide ring can be identified by its characteristic C-O stretching vibrations. While specific assignments for this compound can vary slightly depending on the sample preparation method (e.g., neat, in a capillary cell, or as a vapor), the epoxide ring vibrations are a key feature. nih.gov The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl rings appear in the 1450-1600 cm⁻¹ region.

IR spectroscopy is particularly useful for monitoring reactions where the epoxide ring is opened. For example, in the conversion of this compound to other products, the disappearance of the characteristic epoxide bands and the appearance of new bands corresponding to the functional groups of the product (e.g., a broad O-H stretch for a diol product) can be readily tracked. cdnsciencepub.com This allows for real-time or near-real-time monitoring of reaction progress.

For instance, the synthesis of this compound from cis-stilbene can be monitored by observing the disappearance of the C=C double bond stretch of the alkene precursor and the appearance of the epoxide ring vibrations in the product. ias.ac.in Similarly, the characterization of this compound synthesized via certain methods has been confirmed using IR spectroscopy, with reported bands around 2900, 1640, and 1260 cm⁻¹ in carbon tetrachloride (CCl₄).

Interactive Table:

CompoundTechnique/SolventKey IR Absorption Bands (cm⁻¹)Reference
This compoundCCl₄2900, 1640, 1260
trans-Stilbene oxide-3064, 3034 (aromatic C-H stretch) chegg.com

Advanced Chromatographic Techniques (HPLC, SFC, GC-MS) for Separation and Analysis of Isomers and Products

Advanced chromatographic techniques are essential for the separation, identification, and quantification of this compound, its geometric isomer trans-stilbene oxide, and various reaction products. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography-Mass Spectrometry (GC-MS) each offer unique advantages in the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used method for separating cis- and trans-stilbene oxides. The separation is typically achieved on a normal-phase or reversed-phase column. For instance, on a CYCLOBOND I 2000 column with a mobile phase of 70/30 methanol/water, cis- and trans-stilbene can be separated, with retention times of 5.60 min and 7.14 min, respectively. sigmaaldrich.comsigmaaldrich.com While this example is for the stilbene (B7821643) precursors, similar principles apply to the separation of the oxide isomers. The choice of stationary phase and mobile phase composition is critical for achieving optimal separation. kyoto-u.ac.jp

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for the separation of stilbene oxide isomers. SFC often provides faster separations and higher efficiencies. The separation of trans-stilbene oxide enantiomers has been demonstrated on a Whelk-O1 chiral stationary phase using UHPSFC, achieving separation in just one minute. chromatographytoday.com The effect of mobile phase composition on the retention factor in the SFC separation of trans-stilbene oxide enantiomers has also been studied. core.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for both the separation and identification of this compound and its reaction products. The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase, while the mass spectrometer provides structural information based on the mass-to-charge ratio of the ionized molecules. GC-MS is particularly useful for distinguishing between cis- and trans-isomers based on their different retention times. It has been used to analyze the products of the epoxidation of cis-stilbene, confirming the formation of this compound. rsc.org GC-MS analysis of isotopic ratios has also been employed to investigate the source of oxygen in hemoglobin-catalyzed epoxidation reactions.

While this compound is a meso compound and therefore achiral, its isomer, trans-stilbene oxide, is chiral and exists as a pair of enantiomers. The separation of these enantiomers is a significant area of research, often accomplished using chiral chromatography. This is also relevant in the context of reactions involving this compound that may lead to chiral products.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for enantiomeric separation. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of stilbene oxide enantiomers. sigmaaldrich.comnih.govyoutube.com For example, the enantiomers of trans-stilbene oxide can be separated on a Chiralcel OD column. nih.gov The development of cis-imidazoline inhibitors, which are structurally related to stilbenes, has also relied on chiral HPLC for the separation of enantiomers. nih.govacs.org

Chiral Supercritical Fluid Chromatography (SFC) is also a highly effective technique for enantiomeric separations, often offering advantages in terms of speed and efficiency over chiral HPLC. chromatographytoday.com The separation of trans-stilbene oxide enantiomers has been successfully demonstrated using chiral SFC. chromatographytoday.com

Other chiral separation techniques include the use of chiral membranes, which have been explored for the enantiomeric resolution of trans-stilbene oxide. researchgate.netmdpi.com Capillary electrochromatography (CEC) with a chiral stationary phase has also been used to separate the enantiomers of trans-stilbene oxide with high resolution. chromsoc.jp

Interactive Table:

TechniqueStationary PhaseAnalyteKey FindingsReference
HPLCCYCLOBOND I 2000cis/trans-StilbeneSeparation of isomers with distinct retention times. sigmaaldrich.comsigmaaldrich.com
UHPSFCWhelk-O1trans-Stilbene oxideRapid separation of enantiomers in under 1 minute. chromatographytoday.com
GC-MSSE-54 columncis-Stilbene epoxidation productsIdentification of this compound as a product. rsc.org
Chiral HPLCChiralcel ODtrans-Stilbene oxideSeparation of enantiomers. nih.gov
Chiral CECPoly(diphenyl-2-pyridylmethyl methacrylate)trans-Stilbene oxideHigh-resolution separation of enantiomers. chromsoc.jp

Q & A

Basic Research Questions

Q. What are the key experimental parameters for synthesizing cis-stilbene oxide from cis-stilbene using xenon trioxide?

  • Methodological Answer : The heterogeneous reaction at 3°C involves cooling a cis-stilbene solution (0.336 mmol in 2 mL H₂O) and adding 0.1N XeO₃ (pH 9) over 5 minutes. The reaction proceeds for 280 hours with periodic pH adjustments to 7. Post-reaction extraction with diethyl ether and preparative GLC on a QF-1 column (139°C) isolates cis-stilbene oxide (1.4% yield) alongside unreacted cis-stilbene and trans-isomers . For homogeneous conditions, a tert-butyl alcohol solution of cis-stilbene reacts with XeO₃ (pH 9) at 3°C for 57.75 hours, yielding similar products but requiring tighter pH control .

Q. How can cis-stilbene oxide be prepared from trans-stilbene oxide, and what characterization techniques validate its purity?

  • Methodological Answer : cis-Stilbene oxide is synthesized via Berti’s method, starting with 2.0 mmol of trans-stilbene oxide. The product (45% yield) is confirmed by melting point (91–94°C), IR spectroscopy (CCl₄: 2900, 1640, 1260 cm⁻¹), and PMR (δ 7.10 aromatic, 5.87 and 4.36 olefinic protons, J = 8.0 Hz) .

Q. What is the role of microsomal epoxide hydrolase (mEH) in hydrolyzing cis-stilbene oxide derivatives?

  • Methodological Answer : mEH catalyzes the hydrolysis of cis-stilbene oxide derivatives (e.g., 4,4'-dimethyl or dichloro analogs) with high enantioselectivity, producing (R,R)-diols (ee ≥ 90%). Kinetic parameters (Km, Vmax) are determined using rabbit liver microsomal preparations. Substituents on phenyl rings reduce hydrolysis rates by altering enzyme-substrate binding .

Advanced Research Questions

Q. How does the stereochemical outcome of cis-stilbene epoxidation vary between enzymatic and plasma-induced pathways?

  • Methodological Answer : Enzymatic epoxidation by CYP119 retains the cis stereochemistry of the olefin (e.g., cis-stilbene oxide is the sole product) . In contrast, plasma-induced epoxidation using CO₂-derived oxygen is non-stereospecific, yielding both cis- and trans-stilbene oxides due to rotational freedom in the intermediate adduct .

Q. What ultrafast spectroscopic techniques reveal the isomerization dynamics of cis-stilbene oxide?

  • Methodological Answer : Ultrafast electron diffraction (UED) captures structural changes during isomerization. Time-resolved signals at low/high momentum transfer indicate deviations from static trans-stilbene or dihydrophenanthrene (DHP) structures, suggesting vibrational excitations or uncharacterized intermediates . Transient absorption spectroscopy identifies a 220 cm⁻¹ oscillation in the S₁ state, dephasing before isomerization occurs .

Q. How does the oxygen source influence isotopic labeling in cis-stilbene oxide during hemoglobin-catalyzed epoxidation?

  • Methodological Answer : Incubations with H₂¹⁸O₂ (77 atom %) show cis-stilbene oxide incorporates ¹⁸O exclusively from the peroxide, while trans-stilbene oxide derives oxygen from atmospheric O₂ or water . This distinction is validated via GC-MS analysis of isotopic ratios.

Q. What factors contribute to the weak estrogenic activity of cis-stilbene oxide compared to its trans isomer?

  • Methodological Answer : Metabolic activation by rat liver microsomes generates metabolites with lower binding affinity to estrogen receptors. Structural rigidity in cis-stilbene oxide reduces compatibility with receptor active sites, as shown in competitive binding assays .

Critical Analysis of Contradictions

  • Stereospecificity in Epoxidation : (CYP119) and 17 (plasma) highlight contrasting stereochemical outcomes, emphasizing the role of reaction mechanisms (enzyme vs. radical pathways).
  • Isomerization Pathways : UED data conflict with static structural simulations, suggesting unaccounted intermediates or vibrational effects, necessitating multireference computational modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.